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Compound of Interest

Compound Name: (S)-Morpholine-2-carboxylic acid

Cat. No.: B117986

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of a series of morpholine-
derived thiazole ligands with bovine carbonic anhydrase Il (CA-Il). The data presented is based
on a study by Al-Harbi et al. (2024), which explores the inhibitory potential of these compounds
against a crucial enzyme involved in various physiological processes.

Performance Comparison of Morpholine-Derived
Ligands

The following table summarizes the in vitro inhibitory activity (IC50) and the corresponding in
silico docking scores for a selection of the synthesized morpholine-based thiazole derivatives
against bovine carbonic anhydrase II. A lower IC50 value indicates higher inhibitory potency,

while a more negative docking score suggests a stronger predicted binding affinity.
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Docking Score

Compound ID Structure IC50 (uM)
(kcal/mol)
2-(4-(4-
chlorophenyl)thiazol-
4 2-yI)-N- 22.15+0.52 -5.891

phenylhydrazine-1-
carbothioamide

N-benzyl-2-(4-(4-
chlorophenyl)thiazol-

5 _ 20.12 £ 0.45 -5.912
2-yl)hydrazine-1-

carbothioamide

N-(4-chlorophenyl)-2-
(4-(4-
13 chlorophenyl)thiazol- 18.90 + 0.38 -6.015
2-yl)hydrazine-1-
carbothioamide

4-(4-((B)-2-(4-(p-
tolyl)thiazol-2-

23 16.24 £ 0.30 -6.072
ylhydrazono)methyl)p

henyl)morpholine

4-(4-((E)-2-(4-(4-
nitrophenyl)thiazol-2-

24 14.68 + 0.29 -6.102
yhhydrazono)methyl)p

henyl)morpholine

) 5-acetamido-1,3,4- S
Acetazolamide o Not Reported in this
thiadiazole-2- 1.25+£0.13
(Standard) ] study
sulfonamide

Experimental Protocols
Molecular Docking Methodology

The molecular docking analysis was conducted to predict the binding conformation and affinity
of the synthesized morpholine derivatives within the active site of bovine carbonic anhydrase II.
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1. Protein Preparation:

e The three-dimensional crystal structure of bovine carbonic anhydrase Il was obtained from
the Protein Data Bank (PDB ID: 5LJT).

e The protein structure was prepared using the Protein Preparation Wizard in the Schrédinger
software suite. This involved removing water molecules, adding hydrogen atoms, assigning
correct bond orders, and minimizing the energy of the structure.

2. Ligand Preparation:

e The 2D structures of the synthesized morpholine-based thiazole derivatives were drawn
using ChemDraw and converted to 3D structures.

e The ligands were prepared using the LigPrep module of the Schrodinger suite. This process
generates various possible conformations, tautomers, and ionization states for each ligand at
a physiological pH.

3. Grid Generation:

o Areceptor grid was generated around the active site of the CA-Il enzyme. The grid box was
centered on the catalytic zinc ion, a critical component of the enzyme's active site.

4. Docking Simulation:

e Molecular docking was performed using the Glide module of the Schrddinger suite in Extra
Precision (XP) mode.[1]

e The prepared ligands were docked into the generated receptor grid.

e The docking poses were evaluated using Glide's scoring function, which estimates the
binding affinity (docking score) in kcal/mol.[1] The poses with the most favorable (most
negative) docking scores were selected for further analysis of binding interactions.[1]

Visualizing the Workflow

The following diagram illustrates the key steps involved in the comparative docking study.
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Caption: Workflow for the comparative molecular docking study.

Signaling Pathway Context

The target of this docking study, Carbonic Anhydrase I, is a zinc-containing enzyme that
catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b117986?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b117986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

is fundamental to numerous physiological processes, including pH regulation, CO2 transport,
and ion exchange. Inhibition of CA-Il is a therapeutic strategy for conditions such as glaucoma,
edema, and certain neurological disorders. The morpholine-based ligands in this study are
designed to interact with the active site of CA-II, thereby blocking its catalytic function.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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